Cas no 1665-31-2 (2,2'-Bithiophene,5-phenyl-)

2,2'-Bithiophene,5-phenyl- structure
2,2'-Bithiophene,5-phenyl- structure
Product Name:2,2'-Bithiophene,5-phenyl-
CAS No:1665-31-2
MF:C14H10S2
MW:242.359200954437
CID:157975
PubChem ID:454757
Update Time:2025-04-19

2,2'-Bithiophene,5-phenyl- Chemical and Physical Properties

Names and Identifiers

    • 2,2'-Bithiophene,5-phenyl-
    • 2-phenyl-5-thiophen-2-ylthiophene
    • 5-Phenyl-2,2'-bithiophene
    • 1665-31-2
    • Bithiophene Ph deriv.
    • 2,2'-Bithiophene, 5-phenyl-
    • FJDUBXOCPMPNNX-UHFFFAOYSA-N
    • 5-phenyl[2,2'-bithienyl]
    • SCHEMBL498361
    • 3-Phenyl-2,2'-bithiophene
    • 2-phenyl-5-(2-thienyl)thiophene
    • 5-phenyl-[2,2'-bithienyl]
    • DTXSID00168114
    • Inchi: 1S/C14H10S2/c1-2-5-11(6-3-1)12-8-9-14(16-12)13-7-4-10-15-13/h1-10H
    • InChI Key: FJDUBXOCPMPNNX-UHFFFAOYSA-N
    • SMILES: S1C(C2=CC=CS2)=CC=C1C1C=CC=CC=1

Computed Properties

  • Exact Mass: 242.0225
  • Monoisotopic Mass: 242.02239267g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 223
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.1
  • Topological Polar Surface Area: 56.5Ų

Experimental Properties

  • PSA: 0
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